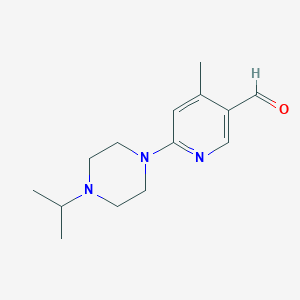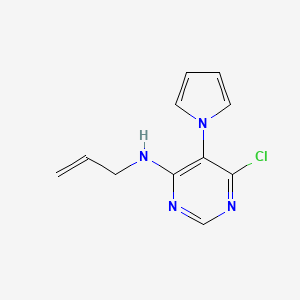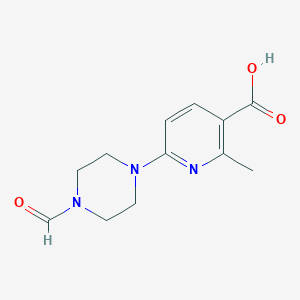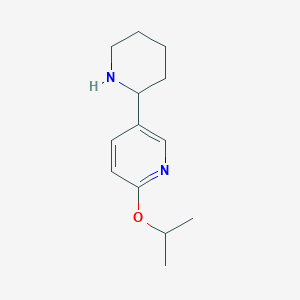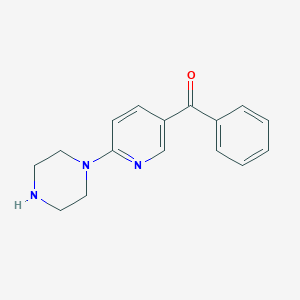
Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a phenyl group attached to a pyridine ring, which is further substituted with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone typically involves multi-step procedures. One common method includes the reaction of 6-chloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst to form the phenyl-substituted pyridine. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the piperazine ring.
Aplicaciones Científicas De Investigación
Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition can modulate the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and immune response .
Comparación Con Compuestos Similares
Phenyl(6-(piperazin-1-yl)pyridin-3-yl)methanone can be compared with other similar compounds:
Phenyl(piperazin-1-yl)methanone: Lacks the pyridine ring, which may affect its binding affinity and specificity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring, which may confer different biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Features a benzothiazole ring, which is known for its antibacterial and antifungal properties.
This compound is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H17N3O |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
phenyl-(6-piperazin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C16H17N3O/c20-16(13-4-2-1-3-5-13)14-6-7-15(18-12-14)19-10-8-17-9-11-19/h1-7,12,17H,8-11H2 |
Clave InChI |
PMJULHNIHRHYMR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11799615.png)

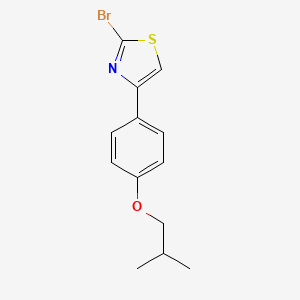



![2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11799630.png)

![2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B11799641.png)
